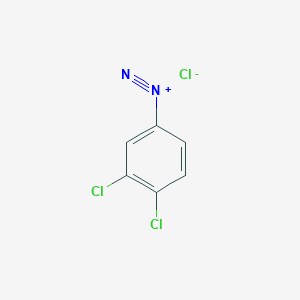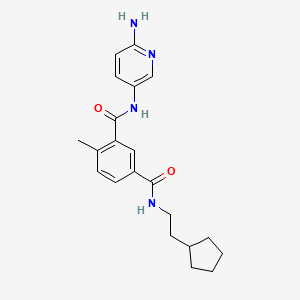
N'-(6-Aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methylisophthalamide
概要
説明
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a pyridine ring, a cyclopentyl group, and a benzene ring with carboxamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 6-aminopyridine, which undergoes functionalization to introduce the desired substituents.
Cyclopentyl Group Introduction:
Formation of the Benzene Derivative: The benzene ring with carboxamide functionalities can be synthesized through acylation reactions followed by amide formation.
Coupling Reactions: The final step involves coupling the pyridine and benzene derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N’-(6-aminopyridin-3-yl)-N-(2-cyclohexylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopropylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
特性
分子式 |
C21H26N4O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
3-N-(6-aminopyridin-3-yl)-1-N-(2-cyclopentylethyl)-4-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-14-6-7-16(20(26)23-11-10-15-4-2-3-5-15)12-18(14)21(27)25-17-8-9-19(22)24-13-17/h6-9,12-13,15H,2-5,10-11H2,1H3,(H2,22,24)(H,23,26)(H,25,27) |
InChIキー |
CLEGTVIMOPPIBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2CCCC2)C(=O)NC3=CN=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
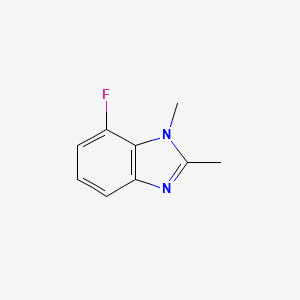
![1-[5-(4-Chlorophenyl)pyridin-2-yl]-4-(propan-2-yl)piperazine](/img/structure/B8469156.png)
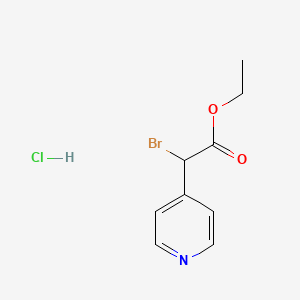
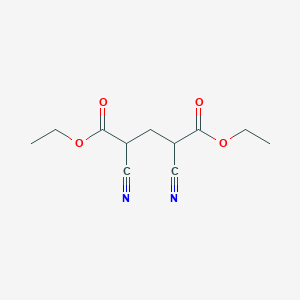

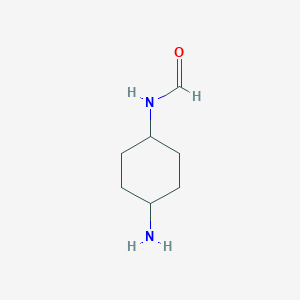
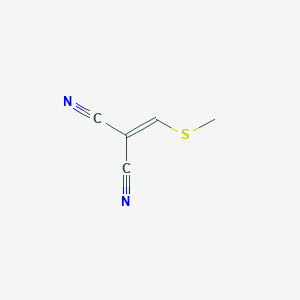

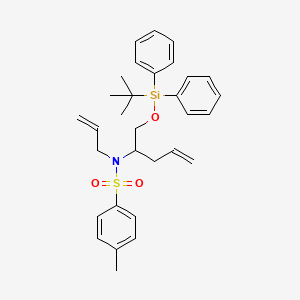
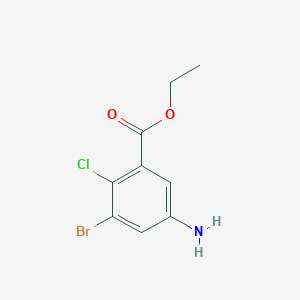
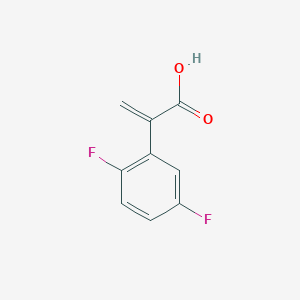
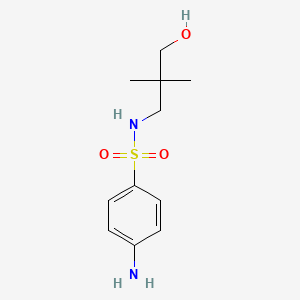
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)
